TP1L

ERα degradation PROTAC DC50

Researchers studying TC-PTP in immuno-oncology face a critical gap: no selective degraders exist to distinguish scaffolding from catalytic functions. TP1L is the first potent, selective TC-PTP PROTAC degrader (Chemical Science, 2023), enabling complete target ablation rather than mere inhibition. - DC50 of 35.8 nM for TC-PTP degradation with >110-fold selectivity over the closely related phosphatase PTP1B. - Elevates pSTAT1 & pJAK1, enhances IFN-γ signaling, increases MHC-I expression, and potentiates CAR-T cell tumor killing efficacy. - Custom-synthesized PROTAC with rigorous QC; available in mg to g scales with batch-specific CoA for reproducible preclinical studies.

Molecular Formula C64H81F2N8O14P
Molecular Weight 1255.3 g/mol
Cat. No. B12371334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTP1L
Molecular FormulaC64H81F2N8O14P
Molecular Weight1255.3 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)NCCCCC(C(=O)NCCOCCC(=O)NC2=CC=CC3=C2CN(C3=O)C4CCC(=O)NC4=O)NC(=O)C(CC5=CC=C(C=C5)C(F)(F)P(=O)(O)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)COC7CC(CCC7C(C)C)C
InChIInChI=1S/C64H81F2N8O14P/c1-5-41-18-22-44(23-19-41)58(78)67-30-10-9-15-50(59(79)68-31-33-87-32-29-56(76)69-49-16-11-14-47-48(49)37-74(63(47)83)53-27-28-55(75)73-62(53)82)71-61(81)52(36-43-20-24-45(25-21-43)64(65,66)89(84,85)86)72-60(80)51(35-42-12-7-6-8-13-42)70-57(77)38-88-54-34-40(4)17-26-46(54)39(2)3/h6-8,11-14,16,18-25,39-40,46,50-54H,5,9-10,15,17,26-38H2,1-4H3,(H,67,78)(H,68,79)(H,69,76)(H,70,77)(H,71,81)(H,72,80)(H,73,75,82)(H2,84,85,86)/t40-,46+,50-,51-,52-,53?,54-/m0/s1
InChIKeyTYEKCBCNQAFGHN-QSITVTTKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vepdegestrant (ARV-471): PROTAC ER Degrader Overview


The compound with the IUPAC name 4-[(2S)-3-[[(2S)-1-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-3-oxopropoxy]ethylamino]-6-[(4-ethylbenzoyl)amino]-1-oxohexan-2-yl]amino]-2-[[(2S)-2-[[2-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetyl]amino]-3-phenylpropanoyl]amino]-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid is the active pharmaceutical ingredient of the investigational drug Vepdegestrant, also known by its development code ARV-471. [1] It is an orally bioavailable heterobifunctional PROteolysis TArgeting Chimera (PROTAC) molecule designed to induce the degradation of the Estrogen Receptor alpha (ERα) via recruitment of the E3 ubiquitin ligase cereblon. [1] It is currently under clinical investigation for the treatment of ER-positive, HER2-negative advanced or metastatic breast cancer. [1]

Why Vepdegestrant Cannot Be Substituted


Simple substitution of Vepdegestrant (ARV-471) with other ER-targeting agents or even in-class PROTACs is not scientifically justified due to fundamental differences in their mechanism of action (degradation vs. inhibition) and unique structure-activity relationships (SAR). Unlike selective estrogen receptor degraders (SERDs) like fulvestrant, which bind and partially antagonize ER, Vepdegestrant is a PROTAC that catalytically induces complete degradation of the ERα protein. [1] Even among PROTACs, the specific ternary complex geometry and linker composition dictate profound differences in degradation potency (DC50), maximal efficacy (Dmax), and pharmacokinetic profile. [2] This means that simply selecting an alternative ER degrader will not yield comparable biological outcomes. The following quantitative evidence demonstrates the precise, non-interchangeable performance characteristics of Vepdegestrant.

Quantitative Evidence vs. Comparators


ERα Degradation Potency vs. Fulvestrant

Vepdegestrant demonstrates superior ERα degradation potency compared to fulvestrant. In a head-to-head in-cell western assay using the MCF-7 breast cancer cell line, Vepdegestrant exhibited a DC50 of 460 ± 112 pM, whereas fulvestrant had a DC50 of 100 ± 9.3 pM. [1]

ERα degradation PROTAC DC50

PFS Benefit in ESR1-Mutant Breast Cancer

In the Phase III VERITAC-2 clinical trial (NCT05654623) comparing Vepdegestrant to fulvestrant in patients with ER+/HER2- advanced breast cancer, Vepdegestrant demonstrated a significant improvement in progression-free survival (PFS) in the pre-specified subgroup of patients with ESR1 mutations. The median PFS was 5.0 months for Vepdegestrant compared to 2.1 months for fulvestrant, resulting in a 138% improvement and a hazard ratio of 0.83. [1]

ER+/HER2- breast cancer ESR1 mutation Progression-Free Survival

Response Rates vs. Fulvestrant (ESR1 Mutant)

Secondary endpoints from the VERITAC-2 trial showed that Vepdegestrant significantly improved tumor response compared to fulvestrant in the ESR1-mutant subgroup. The Objective Response Rate (ORR) increased more than four-fold from 4% with fulvestrant to 18.6% with Vepdegestrant. Similarly, the Clinical Benefit Rate (CBR) more than doubled, from approximately 20% with fulvestrant to 42% with Vepdegestrant. [1]

Objective Response Rate Clinical Benefit Rate ESR1 mutation

Comparative Degradation Potency Against a Next-Generation PROTAC (ERD-12310A)

In a cross-study comparison of ERα degradation potency in MCF-7 cells, Vepdegestrant (ARV-471) exhibited a DC50 of 460 ± 112 pM, whereas a newer, optimized PROTAC, ERD-12310A, achieved a DC50 of 47 pM, making it approximately 10 times more potent. [1]

ERα degradation PROTAC benchmark

Research & Industrial Applications


Benchmarking Novel ER PROTACs

Given its well-characterized and published DC50 of 460 pM in MCF-7 cells, Vepdegestrant serves as a valuable internal control and benchmark compound for assessing the degradation potency and efficacy of novel, next-generation ER PROTACs in preclinical research. [1]

Investigating PROTAC Resistance in ESR1-Mutant Models

The clear clinical validation of Vepdegestrant's superiority over fulvestrant in patients with ESR1 mutations makes it a highly relevant tool for research into mechanisms of resistance to endocrine therapy. [2] It can be used in ESR1-mutant cell lines and patient-derived xenograft models to study how PROTAC-mediated degradation overcomes resistance mechanisms that limit the efficacy of traditional SERDs and aromatase inhibitors.

Oral Bioavailability Reference for PROTAC PK Studies

Vepdegestrant is a rare example of an orally bioavailable PROTAC that has advanced to late-stage clinical trials. [3] It can be used as a reference standard in developing and validating physiologically based pharmacokinetic (PBPK) models for predicting the human PK of other PROTAC candidates, or for studying the absorption, distribution, metabolism, and excretion (ADME) properties that confer oral bioavailability in this challenging chemical space. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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